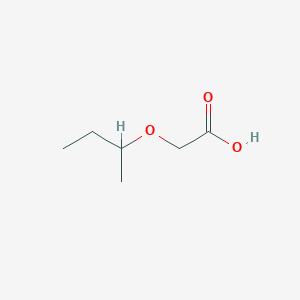

2-(Butan-2-yloxy)acetic acid

Description

2-(Butan-2-yloxy)acetic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a butan-2-yloxy group

Properties

IUPAC Name |

2-butan-2-yloxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUWHVIKVZSENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Butan-2-yloxy)acetic acid can be synthesized through the esterification of acetic acid with butan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond . Another method involves the nucleophilic substitution reaction where butan-2-ol reacts with a suitable acylating agent like acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of 2-(Butan-2-yloxy)acetic acid often employs continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in the formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : 2-(Butan-2-yloxy)acetic acid serves as a vital building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, enhancing its utility in synthetic pathways.

2. Biology

- Biological Activity Studies : Research has indicated that 2-(Butan-2-yloxy)acetic acid exhibits potential biological activities. For instance, studies have explored its effects on enzyme activity and metabolic pathways, particularly in relation to plant growth regulators and herbicides.

3. Medicine

- Pharmaceutical Development : The compound is investigated for its potential therapeutic properties. It may play a role as a precursor in the synthesis of drugs targeting various medical conditions, including inflammation and metabolic disorders.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of several compounds related to 2-(butan-2-yloxy)acetic acid. The research focused on its efficacy against enteroviruses, revealing that modifications to the compound's structure could enhance its antiviral activity significantly. The findings suggested that specific substitutions could improve selectivity indices, making it a candidate for further drug development .

Case Study 2: Enzyme Interaction

In another investigation, researchers studied the interaction of 2-(butan-2-yloxy)acetic acid with certain enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, potentially influencing metabolic rates and pathways relevant to both human health and agricultural applications .

Table 1: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Synthesis of pharmaceuticals |

| Biology | Studies on enzyme interactions | Plant growth regulation |

| Medicine | Potential therapeutic agent | Anti-inflammatory drugs |

Table 2: Case Study Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antiviral Activity | Enhanced activity with structural modifications | Drug development potential |

| Enzyme Interaction | Modulation of metabolic pathways | Applications in health/agriculture |

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

Similar Compounds

Butyl acetate: Similar ester with a butyl group instead of butan-2-yloxy.

Ethyl acetate: Another ester with an ethyl group.

Methyl acetate: Ester with a methyl group.

Uniqueness

2-(Butan-2-yloxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other esters. Its butan-2-yloxy group provides steric hindrance and influences its interaction with other molecules, making it valuable for specific applications in synthesis and industry .

Biological Activity

2-(Butan-2-yloxy)acetic acid, with the chemical formula C7H14O3 and CAS number 99116-02-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C7H14O3

- Molecular Weight : 158.18 g/mol

- Structure : The compound features an acetic acid moiety with a butan-2-yloxy group, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of 2-(Butan-2-yloxy)acetic acid has been investigated in various contexts, including its effects on cellular processes and potential therapeutic applications. Key areas of interest include:

- Anti-inflammatory Effects : Initial studies suggest that the compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The compound's structure suggests potential antioxidant capabilities, which could protect cells from oxidative stress.

- Enzyme Inhibition : There is evidence that 2-(Butan-2-yloxy)acetic acid may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Target Enzymes

Research indicates that 2-(Butan-2-yloxy)acetic acid may interact with various enzymes, particularly those involved in lipid metabolism. For instance:

- Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), leading to reduced phospholipid accumulation in cells, which is relevant for conditions like phospholipidosis .

Cellular Pathways

The compound may modulate several signaling pathways:

- NF-kB Pathway : Inhibition of this pathway can lead to decreased expression of inflammatory mediators.

- Nrf2 Activation : Potential activation of Nrf2 could enhance the cellular antioxidant response.

Study 1: Anti-inflammatory Activity

A study published in Pharmacology Reports demonstrated that derivatives similar to 2-(Butan-2-yloxy)acetic acid significantly reduced inflammation markers in animal models. The mechanism was linked to the downregulation of TNF-alpha and IL-6 levels .

Study 2: Antioxidant Properties

Research conducted at a university laboratory assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a moderate ability to scavenge free radicals, suggesting potential use as a dietary supplement or therapeutic agent.

Study 3: Enzyme Interaction Analysis

In vitro assays showed that 2-(Butan-2-yloxy)acetic acid inhibited PLA2 activity with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential application in treating conditions associated with excessive phospholipid accumulation .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.